Cas no 2227900-67-4 (methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate)

methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate 化学的及び物理的性質
名前と識別子
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- methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate
- 2227900-67-4
- EN300-1796655
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- インチ: 1S/C10H9F3O3/c1-16-10(15)4-9(14)5-2-7(12)8(13)3-6(5)11/h2-3,9,14H,4H2,1H3/t9-/m1/s1
- InChIKey: XLWDAOXAKMNXRW-SECBINFHSA-N
- SMILES: FC1C=C(C(=CC=1[C@@H](CC(=O)OC)O)F)F
計算された属性
- 精确分子量: 234.05037863g/mol
- 同位素质量: 234.05037863g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 250
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- XLogP3: 1.2
methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1796655-0.25g |
methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |
2227900-67-4 | 0.25g |
$1525.0 | 2023-09-19 | ||
Enamine | EN300-1796655-5g |
methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |
2227900-67-4 | 5g |
$4806.0 | 2023-09-19 | ||
Enamine | EN300-1796655-0.1g |
methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |
2227900-67-4 | 0.1g |
$1459.0 | 2023-09-19 | ||
Enamine | EN300-1796655-1.0g |
methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |
2227900-67-4 | 1g |
$1658.0 | 2023-05-23 | ||
Enamine | EN300-1796655-10.0g |
methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |
2227900-67-4 | 10g |
$7128.0 | 2023-05-23 | ||
Enamine | EN300-1796655-2.5g |
methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |
2227900-67-4 | 2.5g |
$3249.0 | 2023-09-19 | ||
Enamine | EN300-1796655-10g |
methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |
2227900-67-4 | 10g |
$7128.0 | 2023-09-19 | ||
Enamine | EN300-1796655-0.5g |
methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |
2227900-67-4 | 0.5g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1796655-0.05g |
methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |
2227900-67-4 | 0.05g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1796655-5.0g |
methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |
2227900-67-4 | 5g |
$4806.0 | 2023-05-23 |
methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoateに関する追加情報
Methyl (3R)-3-Hydroxy-3-(2,4,5-Trifluorophenyl)Propanoate: A Comprehensive Overview
Methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate, identified by the CAS number 2227900-67-4, is a highly specialized organic compound with significant applications in various fields. This compound is notable for its unique chemical structure, which includes a trifluorophenyl group attached to a propanoate ester. The (3R) configuration indicates the specific stereochemistry of the molecule, which plays a crucial role in its biological activity and chemical reactivity.
The synthesis of methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate involves advanced organic chemistry techniques. Researchers have explored various methods to optimize its production, including enantioselective synthesis and catalytic asymmetric reactions. These methods are essential for ensuring high purity and enantiomeric excess, which are critical for applications in pharmaceuticals and fine chemicals.
Recent studies have highlighted the potential of this compound in drug discovery. Its trifluorophenyl group contributes to enhanced pharmacokinetic properties, such as improved bioavailability and stability. The methyl ester functionality further enhances its solubility and bioactivity. These attributes make it a promising candidate for developing novel therapeutic agents targeting various diseases.
In the field of materials science, methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate has shown potential as a building block for advanced materials. Its unique structure allows for the formation of stable polymers and nanoparticles with tailored properties. Researchers are actively investigating its use in creating biocompatible materials for medical applications.
The compound's stereochemistry is a key factor in its interactions with biological systems. The (3R) configuration ensures specific binding affinities with target proteins, making it valuable in enzyme inhibition studies and drug design. Recent advancements in computational chemistry have enabled precise modeling of these interactions, further enhancing our understanding of its molecular mechanisms.
Environmental considerations are also a focus of current research on methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate. Scientists are exploring its biodegradation pathways and assessing its impact on ecosystems. These studies aim to ensure sustainable use of the compound while minimizing environmental risks.
In conclusion, methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and stereochemistry make it an invaluable tool in modern science. As research continues to uncover new insights into its potential uses, this compound is poised to play an even more significant role in advancing technology and medicine.
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